InChI=1S/C8H10BrN.BrH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H
. The Canonical SMILES string representation is C1=CC(=CC=C1CCN)Br.Br
.
2-(4-Bromophenyl)ethylamine hydrochloride, also known as 2-(4-bromophenyl)ethanamine hydrochloride, is a chemical compound with significant relevance in both organic chemistry and medicinal research. This compound belongs to the class of phenethylamines and is characterized by the presence of a bromine atom on the phenyl ring, which imparts unique properties that enhance its reactivity and biological activity.
The compound is synthesized from phenethylamine through bromination processes. It is classified under various categories including organic compounds, amines, and halogenated compounds. The chemical structure can be represented by the molecular formula with a molecular weight of approximately 200.08 g/mol .
The synthesis of 2-(4-Bromophenyl)ethylamine hydrochloride typically involves the following steps:
The molecular structure of 2-(4-Bromophenyl)ethylamine hydrochloride features a brominated phenyl group attached to an ethylamine moiety. The structural representation can be described using the following data:
2-(4-Bromophenyl)ethylamine hydrochloride can undergo various chemical reactions:
The mechanism of action for 2-(4-Bromophenyl)ethylamine hydrochloride involves its interaction with biological targets, particularly receptors or enzymes. The presence of the bromine atom enhances binding affinity through halogen bonding, which can modulate the activity of target proteins. This interaction may lead to various biological effects relevant in pharmacological contexts .
The physical and chemical properties of 2-(4-Bromophenyl)ethylamine hydrochloride include:
2-(4-Bromophenyl)ethylamine hydrochloride has diverse applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: